(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
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Overview
Description
H-Leu-Val-Tyr-Amc, also known as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly significant in the study of proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Val-Tyr-Amc involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, valine, tyrosine, and 7-amido-4-methylcoumarin, are sequentially added through condensation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Leu-Val-Tyr-Amc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using preparative HPLC and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: H-Leu-Val-Tyr-Amc undergoes various chemical reactions, including hydrolysis and amidation. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, a highly fluorescent molecule used to measure proteasome activity .
Common Reagents and Conditions: The hydrolysis reaction typically involves the use of proteasome enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 380 nm and 440 nm, respectively .
Major Products Formed: The primary product formed from the hydrolysis of H-Leu-Val-Tyr-Amc is 7-amido-4-methylcoumarin, which is used as a fluorescent marker in various biochemical assays .
Scientific Research Applications
H-Leu-Val-Tyr-Amc is extensively used in scientific research, particularly in the study of proteasome activity. It serves as a substrate for measuring the chymotrypsin-like activity of the proteasome, which is crucial for understanding protein degradation pathways in cells. This compound is also used in cancer research to study the effects of proteasome inhibitors on tumor cells .
In addition to its use in biochemistry, H-Leu-Val-Tyr-Amc is employed in drug discovery and development. It helps identify potential proteasome inhibitors, which can be used as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
H-Leu-Val-Tyr-Amc exerts its effects by serving as a substrate for the proteasome. The proteasome cleaves the peptide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation. This fluorescence is used to measure proteasome activity, providing insights into the regulation of protein degradation in cells .
Comparison with Similar Compounds
H-Leu-Val-Tyr-Amc is similar to other fluorogenic peptide substrates, such as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin and Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin. H-Leu-Val-Tyr-Amc is unique in its specific sequence and its ability to measure chymotrypsin-like activity of the proteasome with high sensitivity .
List of Similar Compounds:- N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
- Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
- Cbz-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
Properties
Molecular Formula |
C30H38N4O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)28(37)34-27(17(3)4)30(39)33-24(14-19-6-9-21(35)10-7-19)29(38)32-20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H,32,38)(H,33,39)(H,34,37)/t23-,24-,27-/m0/s1 |
InChI Key |
LCXURRLYDBPUAM-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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